molecular formula C13H9Cl2NO2 B1198074 Dcdpc CAS No. 17870-85-8

Dcdpc

Cat. No. B1198074
CAS RN: 17870-85-8
M. Wt: 282.12 g/mol
InChI Key: GSDQYSSLIKJJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dcdpc is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties and potential applications in various fields. In

Scientific Research Applications

  • Dynamic Consent in Biomedical Research : Kaye et al. (2014) discuss Dynamic Consent (DC), a digital interface designed for the 21st-century research landscape, which connects researchers and participants, allowing for more engaged and informed decision-making (Kaye et al., 2014).

  • Properties of ω‐Cyclohexane Fatty Acids in Membranes : Kannenberg et al. (1984) study the properties of di‐ω‐cyclohexyldodecanoylphosphatidylcholine (DCDPC) in model membranes, revealing insights into membrane stability and permeability, relevant for understanding membrane adaptations in bacteria (Kannenberg et al., 1984).

  • The Diesel Combustion Collaboratory : Pancerella et al. (1999) describe the Diesel Combustion Collaboratory (DCC), showcasing how collaborative technologies aid combustion researchers in various settings (Pancerella et al., 1999).

  • Red Emitter Study for Organic Light Emitting Diodes : Liu et al. (2011) conduct a theoretical investigation on the properties of DCDPC, a red emitter for organic light emitting diodes applications, providing insights into electronic structures and performance in various solvents (Liu et al., 2011).

  • Evolution of Dynamic Combinatorial Chemistry : Cougnon and Sanders (2012) detail the evolution of Dynamic Combinatorial Chemistry (DCC), highlighting its application in various fields like catalysis and responsive materials (Cougnon & Sanders, 2012).

  • A Fluorescence-Lifetime Probe for DNA Interactions : Dziuba et al. (2015, 2016) developed a nucleoside linked to a fluorescent molecular rotor (dC(bdp)) to sense changes in DNA microenvironment, demonstrating its application in live-cell microscopy and analysis of DNA-associated processes (Dziuba et al., 2015) (Dziuba et al., 2016).

  • Discovery of Subfamily-Selective Inhibitors for Nucleic Acid Demethylases : Das et al. (2018) utilize a multiprotein DCC strategy to identify selective probes against epigenetic enzymes, showcasing the application of DCC in drug discovery (Das et al., 2018).

  • Scientific Data Curation Education : Kelly et al. (2013) discuss the development of a model for educating students in scientific data curation, relevant for managing and interpreting large data sets in research (Kelly et al., 2013).

properties

IUPAC Name

4-chloro-2-(3-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQYSSLIKJJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170530
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcdpc

CAS RN

17870-85-8
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017870858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5-Dichlorodiphenylamine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcdpc
Reactant of Route 2
Reactant of Route 2
Dcdpc
Reactant of Route 3
Reactant of Route 3
Dcdpc
Reactant of Route 4
Reactant of Route 4
Dcdpc
Reactant of Route 5
Reactant of Route 5
Dcdpc
Reactant of Route 6
Reactant of Route 6
Dcdpc

Citations

For This Compound
216
Citations
H Gögelein, B Pfannmüller - Pflügers Archiv-European Journal of …, 1989 - Springer
… -2-carboxylic acid (DCDPC) were applied to the cytosolic side. … 100 Ixmol/1 of DCDPC blocked the channel completely. All … DCDPC inhibit nonselective cation channels, where DCDPC …
Number of citations: 111 link.springer.com
E Kannenberg, A Blume, K Poralla - FEBS letters, 1984 - Elsevier
… (DCDPC) in various model membranes were studied by … DCDPC shows a broad phase transition at 13C with a total enthalpy of 4.1 kcallmol as measured by DSC. In a DCDPC …
Number of citations: 76 www.sciencedirect.com
DJ Jagger, JF Ashmore - NeuroReport, 1998 - journals.lww.com
… acid and ′-5-3 dichlorodiphenylamine-2-carboxylic acid (DCDPC). We report here on the effects of DCDPC on OHC whole-cell currents, which we find includes activation of one K + …
Number of citations: 3 journals.lww.com
A Koivisto, D Siemen, J Nedergaard - Pflügers Archiv, 1993 - Springer
… of 50 gmol/l DCDPC (n=4), demonstrating that mercurials and DCDPC act through different … , DCDPC inhibition was rapidly reversed upon washout with DCDPC-free solution (Fig. 2B). …
Number of citations: 45 link.springer.com
H Gögelein, D Dahlem, HC Englert, HJ Lang - FEBS letters, 1990 - Elsevier
… DCDPC was the most potent blocker with an ICSO value of about 10 PM [l]. We therefore investigated substances with similar structures as DCDPC … of either DCDPC or mefenamic acid …
Number of citations: 223 www.sciencedirect.com
E Kannenberg, A Blume, K Geckeler… - Biochimica et Biophysica …, 1985 - Elsevier
… The functional analogy of hopanoids and cholesterol is further confirmed by our findings which show that THBH and hopane glycolipid condense DCDPC monolayers and that …
Number of citations: 35 www.sciencedirect.com
X Liu, X Zhang, Y Hou, F Teng, Z Lou - Chemical Physics, 2011 - Elsevier
The ground and excited state properties of DCDPC, particularly designed as a red emitter for … The electronic and geometrical structures of DCDPC in acetone, tetrahydrofuran and …
Number of citations: 16 www.sciencedirect.com
H Gögelein, K Capek - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1990 - Elsevier
… of 3',5-dichlorodiphenylamine-2-carboxylic acid (DCDPC) had no effect when applied to the … This channel was completely and reversibly inhibited by 100 pM DCDPC. Application of 1 …
Number of citations: 48 www.sciencedirect.com
CC Huang, S Basavappa… - Journal of cellular …, 1996 - Wiley Online Library
… Our results also indicated that DCDPC has the ability to largely reduce the RVD response of … channel has highly binding activities to NPPB, DCDPC, and DIOA rather than the stilbene …
Number of citations: 13 onlinelibrary.wiley.com
AS Piper, IA Greenwood… - The Journal of Physiology, 2002 - Wiley Online Library
… DCDPC (100 μm) produced similar effects to NFA but 1 mm DIDS produced inhibition of I Cl(… These results suggest that NFA and DCDPC, but not DIDS, simultaneously enhance and …
Number of citations: 88 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.